molecular formula C19H20N6O2S2 B12614955 N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B12614955
M. Wt: 428.5 g/mol
InChI Key: RKXVSPPXCOYQSI-UHFFFAOYSA-N
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Description

N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, a benzo[c][1,2,5]thiadiazole moiety, and an isopentylamino group, making it a versatile molecule for research and industrial applications.

Properties

Molecular Formula

C19H20N6O2S2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[3-(3-methylbutylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C19H20N6O2S2/c1-12(2)10-11-20-18-19(22-14-7-4-3-6-13(14)21-18)25-29(26,27)16-9-5-8-15-17(16)24-28-23-15/h3-9,12H,10-11H2,1-2H3,(H,20,21)(H,22,25)

InChI Key

RKXVSPPXCOYQSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The benzo[c][1,2,5]thiadiazole moiety is then introduced via a cyclization reaction involving sulfur and nitrogen sources.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. For example, it may inhibit enzymes involved in DNA repair or cell cycle regulation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its combination of a quinoxaline core, benzo[c][1,2,5]thiadiazole moiety, and isopentylamino group. This unique structure imparts specific chemical and physical properties, making it suitable for a variety of applications in different fields .

Biological Activity

N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Benzo[c][1,2,5]thiadiazole
  • Functional Groups : Quinoxalin moiety and sulfonamide group
  • Molecular Formula : C₁₅H₁₈N₄O₂S

This unique combination of functional groups is believed to contribute to the compound's biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound is thought to inhibit specific kinases involved in tumor growth. A related benzo[c][1,2,5]thiadiazole derivative demonstrated an IC₅₀ of 0.008 μM against ALK5 kinase, indicating potent inhibitory activity against TGF-β signaling pathways crucial for tumor progression .
  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HepG2, SPC-A1) showed that these compounds can significantly reduce cell motility and viability, suggesting their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of compounds within this class have also been explored:

  • Inhibition Studies : Compounds similar to this compound exhibited notable antibacterial effects against strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging between 0.78 and 3.125 μg/mL .
  • Mechanism : The antimicrobial action is believed to involve the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:

CompoundAntitumor Activity (IC₅₀ μM)Antimicrobial Activity (MIC μg/mL)
Compound A0.0080.78
Compound B0.1293.125
Compound C0.0141.5

This table summarizes the biological activity of selected compounds related to this compound.

Case Study 1: Antitumor Efficacy in Animal Models

In a recent animal study, a derivative of the compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed decreased proliferation markers in treated tumors.

Case Study 2: Clinical Relevance in Antimicrobial Resistance

Given the rise of antibiotic-resistant bacteria, the effectiveness of this compound against resistant strains was evaluated. The compound showed promising results against multi-drug resistant Staphylococcus aureus, highlighting its potential role in treating resistant infections.

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